molecular formula C12H8BrN3O B12117360 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

Cat. No.: B12117360
M. Wt: 290.11 g/mol
InChI Key: BHQBHVNSLICPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a furo[2,3-d]pyrimidine scaffold. The presence of the bromine atom enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl-substituted furan, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is unique due to its furo[2,3-d]pyrimidine scaffold, which provides distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

BHQBHVNSLICPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br

Origin of Product

United States

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